Fensulfothion Oxon-d10

Description

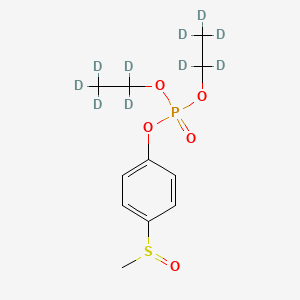

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17O5PS |

|---|---|

Molecular Weight |

302.35 g/mol |

IUPAC Name |

(4-methylsulfinylphenyl) bis(1,1,2,2,2-pentadeuterioethyl) phosphate |

InChI |

InChI=1S/C11H17O5PS/c1-4-14-17(12,15-5-2)16-10-6-8-11(9-7-10)18(3)13/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |

InChI Key |

GNTVZNNILZKEIB-IZUSZFKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC1=CC=C(C=C1)S(=O)C)OC([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Labeling for Fensulfothion Oxon D10

Precursor Compounds and Reaction Pathways for Fensulfothion (B1672535) Oxon Synthesis

The synthesis of the non-labeled Fensulfothion Oxon typically starts from precursor compounds that are assembled to form the basic molecular structure. The key precursors are a substituted phenol (B47542) and a dialkyl phosphite (B83602).

A primary precursor is 4-(methylthio)phenol (B156131) . This compound provides the substituted aromatic ring that is characteristic of fensulfothion and its derivatives. The synthesis of Fensulfothion Oxon involves the following general pathway:

Phosphorylation of 4-(methylthio)phenol: In this step, 4-(methylthio)phenol is reacted with a phosphorylating agent, such as diethyl chlorophosphate, in the presence of a base to form a phosphate (B84403) triester.

Oxidation of the sulfide (B99878) group: The resulting intermediate, which contains a sulfide (-S-) group, is then oxidized to a sulfoxide (B87167) (-SO-) group. This oxidation is a critical step in forming the final Fensulfothion Oxon molecule. Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Alternatively, Fensulfothion itself can be synthesized first and then oxidized to Fensulfothion Oxon. Fensulfothion has a phosphorothioate (B77711) group (P=S), which is oxidized to a phosphate group (P=O) to yield Fensulfothion Oxon.

Methodologies for Deuterium (B1214612) Incorporation (d10) in Fensulfothion Oxon

To synthesize Fensulfothion Oxon-d10, deuterium atoms must be incorporated into the precursor molecules before they are combined. The d10 designation implies full deuteration of the two ethyl groups attached to the phosphate moiety.

The most common strategy for achieving this is to use deuterated starting materials. The key deuterated precursors for the synthesis of this compound are ethanol-d6 and 4-(methylsulfinyl)phenol-d4 .

Deuteration of the Diethyl Phosphate Moiety:

The ten deuterium atoms are incorporated into the two ethyl groups of the diethyl phosphate portion of the molecule. This is achieved by using fully deuterated ethanol (B145695) (ethanol-d6, CD3CD2OD) as a starting material. The synthesis of the deuterated diethyl phosphite precursor can be accomplished through the reaction of phosphorus trichloride (B1173362) with ethanol-d6.

The reaction proceeds as follows: PCl₃ + 3 CD₃CD₂OD → (CD₃CD₂O)₂P(O)D + 2 DCl + CD₃CD₂Cl

This deuterated diethyl phosphite can then be used to phosphorylate the deuterated phenolic precursor.

Deuteration of the Phenyl Group:

While the "-d10" typically refers to the ethyl groups, for comprehensive labeling, the aromatic ring can also be deuterated. Hydrogen-deuterium (H-D) exchange reactions are commonly employed for this purpose. These reactions are often catalyzed by transition metals such as palladium or platinum, or by strong acids. For a phenol derivative, the hydroxyl group can direct the exchange to the ortho and para positions of the aromatic ring. The presence of the sulfoxide group can also influence the regioselectivity of the exchange.

A plausible route for the synthesis of the deuterated phenolic precursor, 4-(methylsulfinyl)phenol-d4, would involve the deuteration of 4-(methylthio)phenol using a suitable catalyst and a deuterium source like D₂O under elevated temperatures, followed by oxidation of the sulfide to a sulfoxide.

Characterization of Isotopic Purity and Positional Isomerism of this compound

The characterization of this compound is critical to ensure its suitability as an analytical standard. The key aspects to be evaluated are its chemical purity, isotopic purity (the percentage of molecules that contain the desired number of deuterium atoms), and the position of the deuterium atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry is a primary tool for determining the isotopic purity of a labeled compound. By comparing the mass spectrum of the deuterated compound with its non-labeled analog, the degree of deuterium incorporation can be accurately determined. The mass spectrum of this compound will show a molecular ion peak that is 10 mass units higher than that of Fensulfothion Oxon. The distribution of isotopic peaks can be used to calculate the percentage of d10, as well as the presence of molecules with fewer deuterium atoms (d0 to d9).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for confirming the positions of the deuterium atoms.

¹H NMR (Proton NMR) is used to verify the absence of hydrogen atoms at the labeled positions. In a highly pure sample of this compound, the signals corresponding to the ethyl protons should be absent or significantly diminished.

²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, confirming their presence and location within the molecule.

¹³C NMR can also provide information about the deuteration, as the coupling between carbon and deuterium (C-D) is different from the coupling between carbon and hydrogen (C-H).

The combination of these techniques allows for a comprehensive characterization of the this compound molecule, ensuring its quality for use in sensitive analytical applications.

Production of this compound as an Analytical Reference Standard

This compound is primarily produced for use as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard is the gold standard for quantitative analysis because it has nearly identical chemical and physical properties to the analyte of interest, but is distinguishable by its mass.

The production of this compound as a certified reference material involves several key stages:

Synthesis and Purification: The synthesis is carried out as described above, followed by rigorous purification steps, such as column chromatography or high-performance liquid chromatography (HPLC), to ensure high chemical purity.

Characterization and Certification: The purified compound is then thoroughly characterized to confirm its identity, purity, and isotopic enrichment. This involves the analytical techniques mentioned in the previous section (MS and NMR).

Accurate Concentration Determination: A solution of the standard is prepared in a suitable solvent, and its concentration is accurately determined using methods such as quantitative NMR (qNMR) or by weighing with a calibrated microbalance.

Packaging and Documentation: The certified reference material is packaged in sealed ampoules to ensure stability and is accompanied by a certificate of analysis that details its purity, isotopic enrichment, concentration, and uncertainty.

The availability of high-purity this compound as an analytical reference standard is crucial for regulatory monitoring of pesticide residues in food and environmental samples, enabling accurate and reliable quantification of Fensulfothion Oxon.

Advanced Analytical Methodologies for Fensulfothion Oxon D10 Quantification

Role of Fensulfothion (B1672535) Oxon-d10 as an Internal Standard in Isotope Dilution Mass Spectrometry

Fensulfothion Oxon-d10 serves as an ideal internal standard for the quantification of Fensulfothion Oxon and related compounds. Its utility is primarily demonstrated in isotope dilution mass spectrometry (IDMS), a powerful technique that provides a high degree of accuracy and precision.

Isotope dilution is a method of quantitative analysis that relies on the addition of a known amount of an isotopically labeled standard of the analyte to the sample. This labeled standard, in this case, this compound, is chemically identical to the analyte of interest, Fensulfothion Oxon, but has a different mass due to the presence of deuterium (B1214612) atoms.

The fundamental principle of isotope dilution is that the isotopically labeled internal standard behaves identically to the native analyte during sample preparation, extraction, and chromatographic analysis. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined. This method effectively corrects for losses that may occur during sample processing and for variations in instrument response.

Complex matrices, such as those found in food and environmental samples, often contain co-extractive compounds that can interfere with the analysis, leading to a phenomenon known as the matrix effect. The matrix effect can cause either suppression or enhancement of the analyte signal in the mass spectrometer, leading to inaccurate quantification.

Deuterated analogs like this compound are highly effective in mitigating these matrix effects. Because the deuterated standard has nearly identical physicochemical properties to the native analyte, it experiences the same signal suppression or enhancement. By calculating the ratio of the analyte to the internal standard, the influence of the matrix is normalized, leading to more accurate and reliable results. Studies on the analysis of fenthion (B1672539) and its metabolites, including the structurally similar fenthion oxon, have demonstrated significant signal suppression in various food matrices, underscoring the necessity of using methods like isotope dilution to ensure accurate quantification nih.govnih.gov.

Table 1: Matrix Effects on Fenthion Oxon in Various Food Matrices This table illustrates the signal suppression observed for Fenthion Oxon, a compound structurally similar to Fensulfothion Oxon, in different food matrices when analyzed by LC-MS/MS. The data highlights the importance of using internal standards like this compound to compensate for these effects.

| Food Matrix | Matrix Effect (%) |

|---|---|

| Brown Rice | -25 |

| Chili Pepper | -40 |

| Orange | >-50 |

| Potato | -30 |

| Soybean | -35 |

Data sourced from a study on the simultaneous analysis of fenthion and its metabolites, which reported significant signal suppression for fenthion oxon across all tested matrices nih.govnih.gov.

The choice of an appropriate internal standard is critical for the success of an analytical method. This compound meets the key criteria for a surrogate internal standard:

Structural Similarity: It is a deuterated analog of the target analyte, ensuring that its chemical and physical behavior closely mimics that of Fensulfothion Oxon throughout the analytical process.

Mass Difference: The mass difference between this compound and the native analyte allows for their distinct detection by a mass spectrometer without interfering with each other.

Purity and Stability: High isotopic and chemical purity are essential to avoid interference and ensure accurate quantification. The standard must also be stable throughout the sample preparation and analysis.

Not Naturally Occurring: The internal standard should not be present in the unspiked sample.

Sample Preparation and Extraction Techniques for Complex Matrices

The effective extraction of Fensulfothion Oxon from complex matrices is a critical step prior to instrumental analysis. Various techniques have been developed to achieve high recovery and minimize co-extraction of interfering substances.

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products. It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a cleanup step using dispersive solid-phase extraction (d-SPE).

For polar organophosphate pesticides like Fensulfothion Oxon, certain adaptations to the standard QuEChERS protocol may be necessary to improve recovery and cleanup efficiency. These can include:

Choice of Extraction Solvent: While acetonitrile (B52724) is common, other solvents or solvent mixtures may be evaluated for optimal extraction of polar metabolites.

Salting-out Agents: Different salt combinations can be used to optimize the phase separation and drive the polar analytes into the organic layer.

d-SPE Sorbents: The cleanup step can be tailored by using different sorbents. For example, PSA (primary secondary amine) is used to remove organic acids and sugars, C18 can remove non-polar interferences, and graphitized carbon black (GCB) can remove pigments. For highly polar compounds, the choice and amount of sorbent are critical to prevent loss of the analyte while effectively removing matrix components.

A validation study on fenthion and its five metabolites, including fenthion oxon, in various produce matrices demonstrated the effectiveness of a citrate-buffered QuEChERS method. The study reported satisfactory recoveries for fenthion oxon across different spiking levels in matrices such as brown rice, chili pepper, orange, potato, and soybean nih.govnih.gov.

Table 2: Recovery of Fenthion Oxon in Various Food Matrices using a Modified QuEChERS Method This table presents the average recovery rates and relative standard deviations (RSD) for Fenthion Oxon from a validation study, demonstrating the efficacy of the QuEChERS methodology for this class of compounds.

| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) |

|---|---|---|---|

| Brown Rice | 0.01 | 71.9 | 10.5 |

| 0.1 | 74.5 | 6.8 | |

| 0.2 | 75.2 | 9.3 | |

| Chili Pepper | 0.01 | 93.8 | 13.2 |

| 0.1 | 95.1 | 5.4 | |

| 0.2 | 90.7 | 8.1 | |

| Orange | 0.01 | 106.1 | 15.1 |

| 0.1 | 101.5 | 7.9 | |

| 0.2 | 98.3 | 11.4 | |

| Potato | 0.01 | 85.4 | 9.8 |

| 0.1 | 88.2 | 4.7 | |

| 0.2 | 82.6 | 12.5 | |

| Soybean | 0.01 | 99.7 | 11.2 |

| 0.1 | 103.4 | 6.3 | |

| 0.2 | 97.5 | 8.9 |

Data adapted from a study on the simultaneous analysis of fenthion and its metabolites nih.govnih.gov.

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a technique that uses elevated temperatures and pressures to increase the efficiency of the extraction process. These conditions enhance the solubility of the analytes and the penetration of the solvent into the sample matrix, leading to faster extractions and reduced solvent consumption compared to traditional methods. PLE has been successfully applied to the extraction of various pesticides from complex matrices like soil and food. For organophosphate pesticides in soil, PLE has demonstrated high recovery rates nih.gov.

Ultrasonic Solvent Extraction (USE) , or sonication, utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which enhances the disruption of the sample matrix and the transfer of the analyte into the solvent. USE is a relatively simple and inexpensive technique that has been shown to be effective for the extraction of pesticide residues from fruits and vegetables. Studies have reported good recoveries for organophosphate pesticides from various vegetable matrices using USE chromatographyonline.comnih.gov.

Table 3: Comparison of Extraction Techniques for Organophosphate Pesticides This table provides a general comparison of the key features of QuEChERS, PLE, and USE for the extraction of organophosphate pesticides from complex matrices.

| Feature | QuEChERS | Pressurized Liquid Extraction (PLE) | Ultrasonic Solvent Extraction (USE) |

|---|---|---|---|

| Principle | Acetonitrile extraction, salting out, and d-SPE cleanup | Elevated temperature and pressure | High-frequency sound waves (sonication) |

| Advantages | Fast, easy, low cost, high throughput | Fast, low solvent consumption, automated | Simple, inexpensive, effective for surface residues |

| Common Matrices | Fruits, vegetables, food products | Soil, sediment, solid food samples | Fruits, vegetables, solid samples |

| Typical Recovery | Generally 70-120% | Often >80% | Variable, but can be >80% |

Solid-Phase Extraction (SPE) and Miniaturized Extraction Approaches

Effective sample preparation is a critical first step to isolate this compound from the sample matrix and eliminate interferences prior to instrumental analysis. Solid-Phase Extraction (SPE) and modern miniaturized techniques are widely employed for this purpose.

SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte. The analyte is later eluted with a small volume of an appropriate solvent. For organophosphorus compounds like Fensulfothion Oxon, C18 (octadecyl) and polymeric sorbents are commonly used. esens.krnih.gov The choice of sorbent is crucial and depends on the polarity of the analyte and the nature of the sample matrix.

Miniaturized extraction approaches have gained prominence due to their reduced solvent consumption, faster extraction times, and lower costs. The most notable of these is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govresearchgate.net This technique typically involves an initial extraction with acetonitrile, followed by a salting-out step to induce phase separation. A subsequent cleanup step, known as dispersive SPE (dSPE), is performed by adding a small amount of sorbent to the extract. nih.govnih.gov

Other miniaturized techniques applicable to pesticide analysis include:

Matrix Solid-Phase Dispersion (MSPD): This method involves blending the sample directly with a solid sorbent, creating a packed column from which analytes are eluted.

Disposable Pipette Extraction (DPX): This technique utilizes a pipette tip packed with a small amount of sorbent for rapid extraction and cleanup.

The selection of the appropriate extraction method is contingent on the specific matrix and analytical objectives.

Table 1: Common Sorbents for SPE and dSPE Cleanup in Pesticide Analysis

| Sorbent | Primary Use and Target Interferences |

| C18 (Octadecyl) | Removal of non-polar interferences, such as fats and lipids. |

| PSA (Primary Secondary Amine) | Removal of polar, acidic interferences like organic acids, fatty acids, and sugars. |

| GCB (Graphitized Carbon Black) | Removal of pigments (e.g., chlorophyll) and sterols. Used with caution as it can retain planar analytes. |

| Polymeric Sorbents (e.g., Styrene-Divinylbenzene) | Broad-spectrum retention of various pesticides from aqueous samples. esens.kr |

Matrix-Specific Considerations and Cleanup Procedures

The sample matrix can significantly impact the accuracy and precision of quantification, primarily through a phenomenon known as the "matrix effect," where co-extracted components either suppress or enhance the analyte signal in the detector. nih.govvscht.cz This is a particularly prevalent issue in LC-MS/MS analysis.

For food matrices such as fruits, vegetables, and grains, the QuEChERS method with dSPE is highly effective. nih.gov The choice of dSPE sorbent is tailored to the matrix:

For produce with high fatty acid and organic acid content, PSA is essential.

For highly pigmented samples like leafy greens, GCB is used to remove chlorophyll.

For matrices with high lipid content, such as olive oil or fatty tissues, a combination of C18 and PSA is often employed for cleanup. grupobiomaster.com

In environmental samples like water, direct large-volume injection after filtration may be possible, but SPE is commonly used to concentrate the analyte and clean the sample. esens.kr For soil and sediment, a solvent extraction followed by cleanup is necessary to remove humic acids and other complex organic matter.

To compensate for matrix effects that persist after cleanup, the use of a deuterated internal standard like this compound is a cornerstone of the analytical strategy. This approach, known as isotope dilution, corrects for variations in extraction recovery and signal suppression/enhancement, as the standard behaves almost identically to the native analyte throughout the entire analytical process. esens.kr

Chromatographic Separation Techniques

Chromatography is employed to separate this compound from other co-extracted compounds before it enters the detector, ensuring selective and accurate measurement.

Ultra-High Performance Liquid Chromatography (UHPLC) Optimization

UHPLC is the preferred technique for the analysis of polar and thermally labile organophosphorus compounds like Fensulfothion Oxon. nih.gov Optimization focuses on the column, mobile phase, and gradient conditions to achieve sharp peaks and good separation.

Column Selection: Reversed-phase columns, particularly C18 phases, are the standard choice. Columns with smaller particle sizes (<2 µm) provide higher resolution and faster analysis times. Specific examples used for Fensulfothion and related metabolites include the Waters Xbridge C18 (3.5 µm particle size) and the Waters HSS T3 (1.7 µm particle size). nih.goveurl-pesticides.eu

Mobile Phase Composition: A typical mobile phase consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. The addition of modifiers such as formic acid (e.g., 0.1%) is crucial for improving peak shape and enhancing ionization efficiency in the mass spectrometer by promoting the formation of protonated molecules ([M+H]+). nih.gov

Gradient Elution: A gradient program, where the proportion of the organic solvent is increased over time, is used to effectively elute compounds with varying polarities.

Table 2: Example UHPLC Gradient Program for Fensulfothion Analogs

| Time (min) | Flow Rate (mL/min) | % Water (0.1% Formic Acid) | % Methanol (0.1% Formic Acid) |

| 0.0 | 0.2 | 95 | 5 |

| 0.5 | 0.2 | 95 | 5 |

| 3.0 | 0.2 | 5 | 95 |

| 6.0 | 0.2 | 5 | 95 |

| 6.5 | 0.2 | 95 | 5 |

| 10.0 | 0.2 | 95 | 5 |

This table is adapted from a method developed for Fenthion and its metabolites, which are structurally similar to Fensulfothion Oxon. nih.gov

Gas Chromatography (GC) Column Selection and Temperature Programming

While LC-MS/MS is often preferred, GC remains a powerful tool for pesticide analysis. However, challenges exist for sulfur-containing organophosphates. Fensulfothion has been shown to undergo deoxidation in the hot GC inlet or on active sites within the column, converting the sulfoxide (B87167) to a sulfide (B99878). nih.gov This thermal instability necessitates careful optimization.

Column Selection: A low- to mid-polarity column is generally chosen. A 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, Rxi-5Sil MS) is a common workhorse for multi-residue pesticide analysis. gcms.cznih.gov For more polar organophosphates, a column with higher phenyl content, such as a 35% phenyl-methylpolysiloxane (e.g., DB-35ms), can provide better peak shape due to increased inertness. grupobiomaster.com

Temperature Programming: The oven temperature program is optimized to separate the analyte from matrix interferences. A typical program starts at a low temperature (e.g., 60-80°C) to trap analytes at the head of the column, followed by a ramp (e.g., 10-25°C/min) to a final temperature (e.g., 280-300°C) to elute all compounds. nih.gov

Injection Technique: The use of a Programmed Temperature Vaporizer (PTV) injector can help minimize the thermal degradation of labile compounds compared to a hot split/splitless inlet.

Chiral Chromatography for Isomer-Specific Analysis (if applicable)

Chirality is a significant consideration for Fensulfothion and its metabolites. Fensulfothion itself is a chiral compound due to the asymmetric phosphorus center. Its transformation to Fensulfothion Oxon retains this chirality. The analysis of individual enantiomers is important as they can exhibit different biological activities and degradation rates in the environment.

Chiral chromatography is applicable and has been successfully demonstrated for the parent compound, Fensulfothion. The enantiomers were fully resolved using High-Performance Liquid Chromatography (HPLC) with a specialized chiral stationary phase (CSP). mdpi.com

Chiral Stationary Phase: A column containing amylose (B160209) tris(3,5-dimethylphenyl carbamate), such as Chiralpak® AD, has proven effective for separating the enantiomers of Fensulfothion. mdpi.com Polysaccharide-based CSPs are widely used for the chiral separation of a broad range of pesticide classes.

Analytical Significance: The ability to perform isomer-specific analysis is crucial for advanced toxicological studies and for understanding the environmental fate of the pesticide, as one enantiomer may be more persistent or toxic than the other.

Mass Spectrometric Detection and Quantification Strategies

Mass Spectrometry (MS) is the definitive technique for the detection and quantification of this compound due to its exceptional sensitivity and selectivity.

When coupled with chromatography (LC-MS or GC-MS), tandem mass spectrometry (MS/MS) is the most common configuration. This involves selecting a specific precursor ion (typically the protonated or molecular ion of the analyte), fragmenting it, and then monitoring for one or more specific product ions. This process is known as Multiple Reaction Monitoring (MRM) and provides a very low signal-to-noise ratio, enabling trace-level quantification. nih.goveurl-pesticides.eu

The primary quantification strategy for this compound is isotope dilution mass spectrometry . In this method, a known amount of this compound is added to the sample at the beginning of the extraction process. The analyte of interest (the non-labeled Fensulfothion Oxon) is then quantified by comparing its MS response to the response of the stable isotope-labeled standard. Because the d10-labeled standard has a higher mass, it is easily distinguished from the native compound by the mass spectrometer. This approach reliably corrects for any analyte loss during sample preparation and for matrix-induced signal variations, yielding highly accurate and precise results. esens.kr

Table 3: Predicted Mass Spectrometric Parameters for Fensulfothion Oxon and its d10-labeled standard

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Rationale |

| Fensulfothion Oxon | 293.1 | 155.1 | 127.1 | Based on fragmentation of the phosphate (B84403) ester and phenylsulfoxide moieties. Analogous to Fenthion Oxon fragmentation. nih.gov |

| This compound | 303.1 | 165.1 | 137.1 | A +10 Da mass shift from the native compound due to 10 deuterium atoms on the ethoxy groups. |

Note: The exact m/z values and optimal collision energies for product ions must be determined empirically by direct infusion of the analytical standard into the mass spectrometer.

For GC-MS analysis using electron ionization (EI), the mass spectrum of Fensulfothion Oxon shows characteristic fragments that can be used for identification and quantification in selected ion monitoring (SIM) mode. The NIST mass spectrum library reports major fragments at m/z 125, 155, 109, and 292 (molecular ion). nist.gov

Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) Mode

Tandem mass spectrometry (MS/MS) is a powerful analytical tool used for the sensitive and specific measurement of molecules. auburn.edu When coupled with liquid chromatography (LC), it has become a cornerstone for the routine screening of pesticides in complex samples like food and biological tissues. auburn.edunih.gov The high selectivity of MS/MS is achieved by isolating a specific precursor ion (an ion corresponding to the molecule of interest) and then fragmenting it to produce characteristic product ions. nih.gov

For quantitative analysis, MS/MS is most often operated in Multiple Reaction Monitoring (MRM) mode. eurl-pesticides.eu In MRM, the mass spectrometer is programmed to detect one or more specific transitions from a precursor ion to a product ion for a particular compound. nih.gov This process dramatically reduces chemical noise and matrix interference, leading to highly selective and sensitive analysis. nih.gov The optimization of MRM transitions is a critical step in method development, generally involving the selection of a suitable precursor ion through a full-scan analysis, followed by identifying the most intense and stable product ions generated at various collision energies. nih.gov

For this compound, the protonated molecule [M+H]+ would be selected as the precursor ion in positive ionization mode. Specific product ions would be chosen for quantification and confirmation. While direct MRM transitions for this compound are not detailed in the provided literature, data for structurally similar compounds like Fensulfothion oxon sulfone (precursor m/z 309.0) demonstrate the principle, with transitions to product ions at m/z 253.0 and 175.0 being monitored. eurl-pesticides.eu For this compound, these mass-to-charge ratios would be shifted due to the presence of ten deuterium atoms.

Table 1: Example MRM Parameters for Related Compounds This table illustrates the principle of MRM using data for compounds structurally related to Fensulfothion Oxon. The exact transitions for this compound would need to be determined experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) |

| Fensulfothion oxon sulfone | 309.0 | 253.0 | 175.0 |

| Fensulfothion sulfone | 325.0 | 269.0 | 297.0 |

| Fenthion | 279.1 | 169.1 | 247.1 |

Source: Adapted from data found in the Pesticides LC/MS/MS MRM Spreadsheet and other literature. nih.goveurl-pesticides.eu

High-Resolution Mass Spectrometry (HRMS) for Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, typically with a mass deviation of less than 5 ppm. nih.gov This capability allows for the determination of a molecule's elemental composition, which is a powerful tool for confirming the identity of known compounds and for identifying unknown transformation products or metabolites. nih.govuu.nl

In the context of this compound analysis, HRMS serves as a confirmatory technique. By measuring the exact mass of the precursor and fragment ions, analysts can verify the elemental formula and confirm the compound's identity with a high degree of confidence. eurl-pesticides.eu Furthermore, HRMS is invaluable for non-targeted screening and metabolite identification studies. uu.nl If a sample contains unknown metabolites of the parent pesticide, HRMS can provide their elemental compositions, which is the first and most critical step in elucidating their structures. nih.gov This is particularly relevant as pesticides can degrade into various products in the environment or through metabolism in organisms. nih.gov

Ionization Techniques: Electrospray Ionization (ESI) and Electron Ionization (EI)

The conversion of neutral molecules into gas-phase ions is a prerequisite for mass spectrometric analysis. auburn.edu For pesticide analysis using LC-MS, Electrospray Ionization (ESI) is the most commonly used technique. eurl-pesticides.euauburn.edunih.gov ESI is a "soft" ionization method that typically produces intact protonated molecules [M+H]+ or other adducts with minimal in-source fragmentation. nih.gov This makes it ideal for generating the precursor ions needed for MS/MS analysis. nih.gov Analyses of fenthion and its metabolites, including the oxon form, have been successfully performed using positive electrospray ionization. nih.gov

Electron Ionization (EI) is another common technique, though it is typically coupled with Gas Chromatography (GC-MS). nih.gov Unlike ESI, EI is a "hard" ionization technique that imparts significant energy to the molecule, causing extensive and reproducible fragmentation. researchgate.net The resulting mass spectrum serves as a chemical "fingerprint" that can be compared to spectral libraries for identification. nist.gov While less common for the analysis of Fensulfothion Oxon which is typically analyzed by LC-MS, EI has been used to generate mass spectra for the non-deuterated Fensulfothion Oxon, providing valuable information about its fragmentation patterns. nih.govnist.gov

Fragmentation Pathways and Diagnostic Ions of this compound and Related Metabolites

Understanding the fragmentation pathways of a molecule is essential for developing robust MS/MS methods and for structural elucidation. ual.esnih.gov In ESI-MS/MS, fragmentation is induced by colliding the isolated precursor ion with an inert gas. For organophosphate pesticides like Fensulfothion Oxon, fragmentation patterns often involve characteristic cleavages of the phosphate ester bonds and modifications on the aromatic ring. auburn.edunih.gov

For instance, the predicted fragmentation of the related compound Fenthion Oxon shows that product ions can be formed by the loss of the dimethyl phosphate group. nih.govresearchgate.net Similarly, for Fensulfothion Oxon, fragmentation would be expected to occur at the P-O bond connecting the diethyl phosphate group to the phenyl ring. The resulting ions, which are specific to the molecule's structure, are known as diagnostic ions. auburn.edunih.gov For this compound, any fragment containing the deuterated ethyl groups would exhibit a corresponding mass shift, aiding in the confirmation of its structure and differentiation from its non-labeled analog. The use of deuterium labeling is a recognized strategy to provide useful structural information and differentiate isobaric ions that cannot be distinguished by exact mass alone. researchgate.net

Method Validation and Quality Assurance/Quality Control (QA/QC)

To ensure that analytical results are reliable, accurate, and reproducible, the analytical method must undergo a rigorous validation process. epa.gov Key parameters are assessed to demonstrate the method's fitness for its intended purpose.

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) Determination

Linearity establishes the relationship between the instrument's response and the concentration of the analyte over a specific range. epa.gov It is typically demonstrated by analyzing a series of calibration standards and showing that the resulting calibration curve has a high coefficient of determination (r²), often greater than 0.99. nih.govresearchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise but not necessarily quantified with acceptable accuracy and precision. woah.org The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with a defined level of accuracy and precision. woah.org For pesticide residue analysis, the LOQ is a critical performance characteristic, and it is often established as the lowest fortification level that meets the validation criteria for accuracy and precision. nih.govepa.gov In a multi-residue method for fenthion and its metabolites in various crops, the LOQ was determined to be 0.01 mg/kg. nih.gov

Table 2: Example Method Performance Parameters for Fenthion Metabolites This table provides examples of validation parameters from a study on fenthion and its metabolites, illustrating typical performance characteristics.

| Analyte | Linearity (r²) | LOQ (mg/kg) |

| Fenthion | >0.99 | 0.01 |

| Fenthion oxon | >0.99 | 0.01 |

| Fenthion oxon sulfone | >0.99 | 0.01 |

| Fenthion oxon sulfoxide | >0.99 | 0.01 |

Source: Adapted from a study on the simultaneous analysis of fenthion and its metabolites. nih.gov

Accuracy (Recovery) and Precision (Repeatability, Reproducibility) Assessment

Accuracy refers to the closeness of a measured value to the true value. In pesticide analysis, it is typically evaluated through recovery experiments, where a blank sample matrix is fortified (spiked) with a known amount of the analyte. epa.gov The sample is then analyzed, and the measured concentration is compared to the known spiked amount, with the result expressed as a percentage recovery. researchgate.net For many regulatory purposes, mean recoveries are expected to fall within the 70-120% range. nih.gov

Precision measures the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD). Repeatability refers to the precision obtained under the same operating conditions over a short interval, while reproducibility refers to precision under varying conditions (e.g., different days, analysts, or equipment). researchgate.net An acceptable RSD is often defined as ≤20%. nih.govnih.gov

In a validation study for fenthion and its five metabolites across various food matrices, accuracy and precision were assessed at three spiking levels. nih.gov The results were found to be between 70% and 120% for accuracy, with an RSD of ≤15% for precision, meeting established guidelines. nih.gov

Table 3: Example Accuracy (Recovery) and Precision (RSD) Data for Fenthion Oxon in Different Matrices

| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |

| Brown Rice | 0.01 | 80.3 | 4.4 |

| 0.05 | 71.9 | 15.1 | |

| 0.1 | 72.8 | 13.0 | |

| Chili Pepper | 0.01 | 106.1 | 13.9 |

| 0.05 | 96.9 | 4.8 | |

| 0.1 | 96.8 | 4.7 | |

| Orange | 0.01 | 92.2 | 1.8 |

| 0.05 | 90.5 | 4.8 | |

| 0.1 | 86.8 | 4.0 |

Source: Adapted from a validation study for fenthion and its metabolites. nih.gov

Environmental Transformation and Degradation Pathways of Fensulfothion Oxon and Its Deuterated Analog

Oxidative and Hydrolytic Transformation Mechanisms in Environmental Compartments

The transformation of fensulfothion (B1672535) oxon in the environment is primarily governed by oxidative and hydrolytic reactions, influenced by both abiotic and biotic factors.

Abiotic degradation processes, including photolysis and hydrolysis, play a crucial role in the breakdown of fensulfothion oxon in aqueous environments.

Photolysis: Photodegradation is an important process for the destruction of organophosphorus compounds like fensulfothion oxon in water. nih.gov The rate of direct photolysis is dependent on factors such as the molar absorption coefficient and the quantum yield of the compound. nih.gov While specific kinetic data for fensulfothion oxon photolysis is not extensively detailed in the provided results, the behavior of similar organophosphates suggests that it would be susceptible to photodegradation, particularly in the presence of sensitizers like humic substances.

Hydrolysis: Hydrolysis is a key detoxification mechanism for fensulfothion oxon and its metabolites. researchgate.net The rate of hydrolysis for organophosphates is often pH-dependent, with higher rates typically observed under more alkaline conditions. nih.govmdpi.com For instance, the hydrolysis of the related compound parathion (B1678463) is significantly influenced by pH, with half-lives ranging from days to over a year depending on the pH level. nih.gov It is expected that fensulfothion oxon would exhibit similar pseudo-first-order kinetics in its hydrolytic degradation. mdpi.com

| Abiotic Factor | Description | Significance for Fensulfothion Oxon |

| Photolysis | Degradation by light, particularly UV radiation. | An important pathway for breakdown in sunlit surface waters. |

| Hydrolysis | Chemical breakdown due to reaction with water. | A significant detoxification pathway, with rates influenced by environmental pH. researchgate.net |

Microbial activity is a primary driver of fensulfothion and its oxon's degradation in soil and water.

Microbial Metabolism: Soil microorganisms can utilize fensulfothion as a source of carbon. nih.gov For example, Pseudomonas alcaligenes C1 has been shown to degrade fensulfothion to p-methylsulfinyl phenol (B47542) and diethyl phosphorothioic acid through initial hydrolysis. nih.gov Similar enzymatic processes are expected to act on fensulfothion oxon. The degradation can be influenced by environmental factors such as temperature, pH, and moisture content. mdpi.com

Enzymatic Action: The metabolism of fensulfothion in various organisms involves enzymes that catalyze oxidation and hydrolysis. epa.gov These processes lead to the formation of various metabolites, including the oxon analog. The breakdown of these compounds is a detoxification pathway in many organisms.

Formation of Related Metabolites (e.g., Sulfoxides, Sulfones) from Fensulfothion Oxon

The transformation of fensulfothion oxon leads to the formation of several related metabolites, primarily through oxidation of the sulfur atom.

The major metabolites of fenthion (B1672539), a closely related compound, include fenthion oxon, fenthion oxon sulfoxide (B87167), fenthion oxon sulfone, fenthion sulfoxide, and fenthion sulfone. nih.gov These are produced through metabolism in animals, plants, and the environment. nih.gov It is well-established that fenthion is metabolized to sulfone and sulfoxide by oxidation of the thioether and further converted from P=S to P=O to form the oxon. nih.gov A similar pathway is expected for fensulfothion, leading to the formation of fensulfothion oxon sulfoxide and fensulfothion oxon sulfone.

| Parent Compound | Metabolite | Transformation Process |

| Fensulfothion | Fensulfothion Oxon | Oxidation (P=S to P=O) |

| Fensulfothion Oxon | Fensulfothion Oxon Sulfoxide | Oxidation of thioether |

| Fensulfothion Oxon Sulfoxide | Fensulfothion Oxon Sulfone | Further oxidation of sulfoxide |

Advanced analytical techniques are crucial for identifying and characterizing the degradation products of fensulfothion oxon. Techniques such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are used for the simultaneous analysis of the parent compound and its metabolites. nih.gov The identification of novel degradation products often involves comparing fragmentation patterns and retention times with those of known standards or using high-resolution mass spectrometry to elucidate structures.

The use of deuterated analogs like Fensulfothion Oxon-d10 is a powerful tool in metabolic and environmental fate studies. The deuterium (B1214612) labels serve as a stable isotopic tracer, allowing for the differentiation of the compound and its transformation products from naturally occurring background compounds in complex matrices. Mass spectrometry techniques can easily track the deuterium-labeled fragments, aiding in the structural elucidation of novel metabolites and providing a clearer picture of the degradation pathways.

Distribution and Persistence in Environmental Matrices

The persistence of fensulfothion and its metabolites, including the oxon, in the environment is variable and depends on the specific matrix.

Soil: Fensulfothion degrades in soil under aerobic conditions with half-lives ranging from 3 to 28 days, primarily due to microbial degradation. epa.gov The half-life can be shorter in soils with higher organic matter and microbial activity. epa.gov In a sandy loam soil, the half-life of fensulfothion was found to be 30-39 days, with fensulfothion sulfone and sulfide (B99878) being the main derivatives. nih.gov The mobility of fensulfothion and its aged residues is generally low to moderate in a wide range of soils. epa.gov

Water: In simulated pond environments, fensulfothion degrades rapidly in both water and silt, with half-lives of 10 and 12 days, respectively. epa.gov The persistence in natural water bodies will be influenced by factors such as sunlight exposure (photolysis), microbial populations, and water chemistry.

| Environmental Matrix | Persistence (Half-life) of Fensulfothion | Key Degradation Products |

| Soil (aerobic) | 3 - 39+ days | Fensulfothion sulfone, Fensulfothion sulfide epa.govnih.gov |

| Water (simulated pond) | 10 days | Not specified |

| Silt (simulated pond) | 12 days | Not specified |

Aquatic Systems (Surface Water, Groundwater, Sediments)

The transformation of Fensulfothion and its oxon in aquatic environments is governed by both abiotic and biotic processes, primarily hydrolysis and microbial degradation. Fensulfothion itself is known to degrade in aquatic systems. In simulated pond conditions, Fensulfothion has a reported half-life of 10 days in the water and 12 days in the silt. However, its hydrolysis half-life in distilled water is considerably longer, ranging from 58 to 87 weeks, and is relatively independent of pH between 4.5 and 8.0 nih.gov. In sterilized natural water, the half-life was observed to be 16 weeks, suggesting that microbial action plays a significant role in its degradation in natural settings nih.gov.

Fensulfothion Oxon, the oxygen analog of Fensulfothion, is a key metabolite formed through oxidative desulfuration. This transformation can occur in various environmental compartments. In aquatic systems, the degradation of the oxon metabolite is also critical. Hydrolysis is a key detoxification pathway for Fensulfothion Oxon. This process involves the cleavage of the ester bonds of the oxon, which can be facilitated by enzymes in aquatic organisms smolecule.com. While specific half-life data for Fensulfothion Oxon in different aquatic systems is limited, the degradation of similar organophosphate oxons is well-documented and proceeds via hydrolysis and microbial action. The persistence and mobility of these compounds will influence their presence in surface water, groundwater, and their partitioning into sediments.

Key Degradation Pathways in Aquatic Systems:

| Process | Description | Key Products |

|---|---|---|

| Hydrolysis | Cleavage of the phosphate (B84403) ester bond, a primary abiotic degradation route for Fensulfothion and its oxon. | Diethyl phosphate, p-methylsulfinyl phenol smolecule.comnih.gov |

| Microbial Degradation | Metabolism by aquatic microorganisms, which can utilize the compound as a source of carbon. | p-methylsulfinyl phenol, diethyl phosphorothioic acid nih.gov |

| Partitioning | Movement from the water column into sediment, where degradation can continue. | - |

Terrestrial Systems (Soil, Plant Matrices)

In terrestrial environments, the breakdown of Fensulfothion and its metabolites is relatively rapid, primarily driven by microbial activity. inchem.org

Soil: The persistence of Fensulfothion in soil is influenced by soil type, organic matter content, and microbial populations. The half-life of Fensulfothion in soil under aerobic conditions can range from less than 30 days to over 180 days inchem.org. One study found that half of the Fensulfothion in soil was degraded within 14 days inchem.org. In laboratory studies, the initial half-life was less than one week in sandy loam and one week in organic soil, but extended to over 24 weeks in sterilized versions of the same soils, highlighting the crucial role of microorganisms nih.gov.

Microbial degradation is the principal pathway for Fensulfothion dissipation in soil. Bacteria such as Pseudomonas alcaligenes can utilize Fensulfothion as a carbon source, degrading it into p-methylsulfinyl phenol and diethyl phosphorothioic acid nih.gov. Another key transformation in soil is the conversion of Fensulfothion to Fensulfothion sulfone nih.gov.

Plant Matrices: Fensulfothion can be absorbed by plants, where it undergoes metabolic transformations similar to those in other systems. Once absorbed, it is converted to its more toxic oxygen analog (Fensulfothion Oxon) and the sulfone inchem.org. Over time, the oxygen analog sulfone can also be detected inchem.org. The specific metabolites and their concentrations can vary depending on the plant species. For instance, in pasture grass, the sulfone was found as a major metabolite, with only trace amounts of the oxygen analogue and the oxygen analogue sulfone detected inchem.org.

Summary of Fensulfothion Half-Life in Different Soil Types:

| Soil Type | Half-Life (t½) | Primary Degradation Pathway |

|---|---|---|

| Sandy Loam | < 1 week - 14 days | Microbial Degradation nih.govinchem.org |

| Organic Soil | ~1 week | Microbial Degradation nih.gov |

Atmospheric Presence and Volatilization Considerations

The potential for Fensulfothion and Fensulfothion Oxon to be present in the atmosphere is determined by their volatility and their fate in the air. Fensulfothion has a low vapor pressure (5.0 x 10⁻⁵ mm Hg at 25°C), which suggests it is not highly volatile nih.gov. Based on this property, it is expected to exist in both the vapor and particulate phases in the atmosphere nih.gov.

Volatilization from moist soil surfaces is not considered a major dissipation pathway for Fensulfothion nih.gov. However, once in the atmosphere, vapor-phase Fensulfothion is subject to degradation by photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 2.5 hours nih.gov. Particulate-phase Fensulfothion can be removed from the atmosphere through wet and dry deposition nih.gov.

Slow oxidation of Fensulfothion to its sulfone can also occur in the air inchem.org. While specific data on the atmospheric fate of Fensulfothion Oxon is scarce, its structural similarity to the parent compound suggests it would also have low volatility and be susceptible to degradation by hydroxyl radicals.

Mechanistic Biochemical Interactions of Fensulfothion Oxon Relevance for D10 As Tracer

Inhibition Kinetics of Acetylcholinesterase: In Vitro Enzymatic Studies

The primary mechanism of toxicity for Fensulfothion (B1672535) Oxon, like other organophosphate oxons, is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. nih.govnih.gov AChE terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperstimulation of cholinergic receptors and disruption of neurotransmission. nih.govmdpi.com

The interaction between Fensulfothion Oxon and AChE is an irreversible phosphorylation process. Organophosphates act as substrate analogues to acetylcholine, entering the enzyme's active site. nih.gov This active site contains a catalytic triad (B1167595) of amino acids, including a critical serine residue. wikipedia.orgmdpi.com

The Fensulfothion Oxon molecule covalently binds to the hydroxyl group of this serine residue, leading to the phosphorylation of the enzyme. nih.govwikipedia.orgjove.com This process forms a stable, phosphorylated enzyme complex that is catalytically inactive. jove.comyoutube.com Unlike the rapid deacetylation that occurs with acetylcholine, the dephosphorylation of the inhibited enzyme is extremely slow or nonexistent, rendering the inhibition effectively permanent. nih.govwikipedia.org This stable covalent bond prevents acetylcholine from accessing the active site, thereby halting its hydrolysis and leading to toxic accumulation in the synapse. wikipedia.orgyoutube.com

The stability of this phosphorylated enzyme can be further enhanced through a process known as "aging," where a chemical bond within the inhibitor part of the complex breaks, strengthening the phosphorus-enzyme bond and making reactivation impossible. mdpi.comjove.com

The sensitivity of acetylcholinesterase to inhibition by organophosphate oxons can vary significantly across different species. These differences can be attributed to variations in the enzyme's structure, particularly around the active site, which affects the affinity and phosphorylation rate of the inhibitor.

In vitro studies comparing different species have demonstrated substantial differences in AChE sensitivity. For example, research on the related organophosphate metabolite paraoxon (B1678428) showed that fish brain AChE was significantly less sensitive than rodent brain AChE. nih.gov The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for paraoxon in fathead minnows and rainbow trout were 228- to 1,879-fold greater than those for rats and mice. nih.gov Conversely, for malaoxon, the differences were less pronounced, with rodent brain AChE being only slightly more sensitive than fish brain AChE. nih.gov

Such species-specific variations are critical for toxicological risk assessment, as data from one animal model may not accurately predict the sensitivity in another. These differences in enzyme sensitivity can contribute to the selective toxicity of organophosphates observed among various animal groups. nih.govnih.gov

| Species | Compound | IC50 Value | Fold Difference (vs. Rat) |

|---|---|---|---|

| Rat | Paraoxon | Low (highly sensitive) | 1x |

| Mouse | Paraoxon | Similar to Rat | ~1x |

| Fathead Minnow | Paraoxon | High (less sensitive) | 228-1879x |

| Rainbow Trout | Paraoxon | High (less sensitive) | 228-1879x |

| Rat | Malaoxon | Lower than fish | 1x |

| Fish (general) | Malaoxon | Higher than rat | ~1.25-3.3x |

Note: This table is illustrative, based on data for analogous compounds Paraoxon and Malaoxon, to demonstrate the principle of species-specific sensitivity. nih.govnih.gov

Biotransformation Pathways and Enzyme Systems in Non-Human Biological Models

The toxicity of Fensulfothion is intrinsically linked to its metabolism. The parent compound is a phosphorothioate (B77711), which requires metabolic activation to its potent oxon form, Fensulfothion Oxon. nih.govnih.gov This process, along with subsequent detoxification pathways, is primarily mediated by enzymes in the liver. youtube.comoulu.fi

Cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing proteins found mainly in the liver, are central to the metabolism of many xenobiotics, including organophosphate insecticides. nih.govyoutube.comoulu.fi They catalyze the critical bioactivation step of Fensulfothion.

This activation involves an oxidative desulfuration reaction, where the sulfur atom double-bonded to the phosphorus atom in Fensulfothion is replaced by an oxygen atom, yielding Fensulfothion Oxon. nih.govresearchgate.net This conversion dramatically increases the compound's ability to inhibit acetylcholinesterase. nih.govcdc.gov Various CYP450 isoforms, such as CYP1A2, CYP2B6, CYP2C19, and CYP3A4, have been identified as being involved in the bioactivation of other phosphorothioate pesticides like parathion (B1678463) and chlorpyrifos. nih.govnih.govnih.gov It is highly probable that similar isoforms are responsible for the activation of Fensulfothion.

In addition to activation, CYP450 enzymes can also participate in detoxification pathways by cleaving other bonds in the pesticide molecule (a dearylation reaction), leading to inactive metabolites that can be more easily excreted. nih.govresearchgate.net

While CYP450s are key to activation, other enzyme systems, particularly esterases, play a crucial role in the detoxification of Fensulfothion Oxon.

Paraoxonases (PONs): These are a family of A-esterases, with PON1 being the most studied. PON1 is found in the liver and plasma and is capable of hydrolyzing and thus detoxifying a wide range of organophosphate oxons, including paraoxon and chlorpyrifos-oxon. nih.govnih.gov By breaking down Fensulfothion Oxon, PON1 can significantly reduce its toxic potential. The efficiency of this hydrolysis can vary between species and among individuals due to genetic polymorphisms, influencing susceptibility to toxicity.

Carboxylesterases (CEs): These B-esterases can also contribute to detoxification, but through a different mechanism. Instead of hydrolyzing the oxon, they stoichiometrically bind to it, effectively sequestering the toxic molecule and preventing it from reaching its primary target, AChE. researchgate.net However, this binding is irreversible, and once saturated, carboxylesterases offer no further protection. The presence and activity of these esterases in tissues can greatly influence the apparent sensitivity of AChE to inhibitors when measured in crude homogenates. nih.gov

The rate and pathway of Fensulfothion metabolism can differ significantly between animal species, which is a key factor in determining species-selective toxicity. In vitro models, such as liver microsomes and hepatocytes from different species (e.g., rat, mouse, human), are used to compare these metabolic profiles. oulu.fimdpi.comnih.gov

These studies typically reveal both qualitative and quantitative differences. oulu.fi For instance, the balance between the CYP450-mediated activation (desulfuration) and detoxification (dearylation) pathways can vary. nih.gov One species might predominantly activate the compound, leading to higher oxon levels and greater toxicity, while another might favor detoxification pathways.

For example, studies on the insecticide carbosulfan (B1218777) showed that while the metabolic pathways were broadly similar across human, rat, and mouse liver microsomes, there were significant quantitative differences in the formation rates of key metabolites like carbofuran. researchgate.net Such comparative in vitro studies are essential for selecting the most appropriate animal model for toxicological testing and for extrapolating the findings to assess human health risks. oulu.finih.goveuropa.eu

| Enzyme Family | Specific Enzyme(s) | Primary Role | Mechanism |

|---|---|---|---|

| Cytochrome P450s | CYP1A2, CYP2B6, CYP3A4 etc. | Activation (Bioactivation) | Oxidative desulfuration of Fensulfothion to Fensulfothion Oxon |

| Paraoxonases | PON1 | Detoxification | Hydrolysis of Fensulfothion Oxon into inactive metabolites |

| Carboxylesterases | CEs | Detoxification | Stoichiometric binding (sequestration) of Fensulfothion Oxon |

Molecular and Cellular Interactions Beyond Acetylcholinesterase Inhibition

Currently, there is a lack of specific research on the molecular and cellular interactions of Fensulfothion Oxon that are independent of acetylcholinesterase inhibition. The primary mechanism of toxicity for Fensulfothion and its active metabolite, Fensulfothion Oxon, is the irreversible inhibition of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine. smolecule.cominchem.orgepa.gov

However, research on other organophosphate oxons, such as chlorpyrifos-oxon, has indicated the potential for off-target interactions. These studies have demonstrated that some organophosphates can bind to other proteins, including albumin and tubulin, and can induce cellular responses like oxidative stress. nih.govresearchgate.netnih.govnih.govnih.govoup.comresearchgate.net For instance, the binding of various organophosphate oxons to plasma albumin has been investigated as a potential biomarker of exposure. nih.govnih.govoup.com While these findings suggest plausible avenues for Fensulfothion Oxon's activity beyond acetylcholinesterase inhibition, it is crucial to note that direct experimental evidence for Fensulfothion Oxon is absent in the current body of scientific literature.

Relevance of Fensulfothion Oxon-d10 as a Tracer

In the context of mechanistic and toxicological studies, stable isotope-labeled compounds can be invaluable tools. They allow researchers to trace the metabolic fate of a compound and distinguish it from its endogenous or non-labeled counterparts. nih.govresearchgate.net This is particularly useful in understanding metabolic pathways and identifying protein adducts. nih.govresearchgate.net

However, a thorough review of published research reveals no studies where this compound has been used as a tracer to investigate molecular and cellular interactions beyond acetylcholinesterase inhibition. Its application appears to be exclusively in the realm of analytical quantification for residue analysis.

Data on Non-Cholinesterase Interactions of Related Organophosphates

To provide context on potential, yet unconfirmed, mechanisms for Fensulfothion Oxon, the following table summarizes findings for other organophosphate compounds. It must be emphasized that these are not findings for Fensulfothion Oxon.

| Organophosphate | Non-Cholinesterase Interaction | Observed Effect |

| Chlorpyrifos-oxon | Binding to tubulin | Disruption of microtubule polymerization |

| Various Oxons | Binding to albumin | Potential biomarker of exposure |

| General Organophosphates | Induction of Reactive Oxygen Species (ROS) | Oxidative stress in various cell types |

Application of Fensulfothion Oxon D10 in Pesticide Residue Analysis and Monitoring

Development of Multi-Residue Methods for Organophosphorus Pesticides and their Metabolites

The analysis of pesticide residues is increasingly dominated by multi-residue methods (MRMs), which allow for the simultaneous detection and quantification of hundreds of different compounds in a single analysis. phenomenex.com These methods are essential for efficiently monitoring food and environmental samples for compliance with regulatory limits. Techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with tandem mass spectrometry (MS/MS), are the cornerstones of modern pesticide analysis. nih.govscholarena.com

In the context of organophosphorus pesticides, it is critical to analyze not only the parent compound but also its degradation products or metabolites, which can sometimes be more toxic than the original substance. nih.govmdpi.com For example, the metabolites of the organophosphate fenthion (B1672539), such as fenthion oxon sulfone and fenthion oxon sulfoxide (B87167), are considerably more toxic than the parent compound. nih.govmdpi.com

Fensulfothion (B1672535) Oxon-d10 plays a vital role in the development and validation of these sophisticated MRMs. As an isotopically labeled internal standard, it is added to a sample at the beginning of the analytical process. It mimics the behavior of the target analyte (Fensulfothion Oxon and similar organophosphorus compounds) throughout the extraction, cleanup, and instrumental analysis stages. Because it is chemically identical to the analyte, any loss of substance during sample preparation or variations in instrument response will affect both the standard and the analyte equally. The mass spectrometer can differentiate between the deuterated standard and the native analyte due to their mass difference, allowing for a highly accurate calculation of the analyte's concentration. This approach corrects for potential errors and enhances the precision and accuracy of the method. eurl-pesticides.eu

Table 1: Overview of Analytical Techniques in Multi-Residue Pesticide Analysis

| Analytical Technique | Description | Role of Deuterated Standards |

| Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Separates volatile and semi-volatile compounds, which are then ionized and detected based on their mass-to-charge ratio. It offers high sensitivity and selectivity. thermofisher.com | Used for confirmation and accurate quantification of analytes, correcting for matrix effects and instrumental variability. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates a wide range of compounds, including polar and non-volatile pesticides. It is highly versatile and widely used for analyzing pesticide metabolites. scholarena.comnih.gov | Compensates for analyte loss during sample preparation and corrects for matrix-induced signal suppression or enhancement. eurl-pesticides.eu |

| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | A sample preparation method involving solvent extraction and dispersive solid-phase extraction (dSPE) cleanup. It is widely adopted for MRMs in food analysis. labrulez.com | Added before extraction to track and correct for analyte recovery throughout the entire sample preparation process. |

Role in Ensuring Data Quality and Reliability in Environmental and Food Safety Monitoring

Ensuring the quality and reliability of analytical data is paramount in environmental and food safety monitoring to protect public health and enforce regulations. nih.govhpc-standards.com Regulatory bodies worldwide set Maximum Residue Limits (MRLs) for pesticides in food commodities, and laboratories must employ validated and robust methods to demonstrate compliance. fera.co.uk The use of isotopically labeled internal standards, such as Fensulfothion Oxon-d10, is a key component of analytical quality control. eurl-pesticides.eu

The complexity of food and environmental matrices (e.g., soil, water, fruits, vegetables, milk) can significantly interfere with pesticide analysis. labrulez.com These "matrix effects" can cause either suppression or enhancement of the analytical signal, leading to underestimation or overestimation of the residue levels if not properly addressed. eurl-pesticides.eu By incorporating this compound as an internal standard, analysts can effectively compensate for these matrix effects. researchgate.net Since the internal standard co-elutes with the analyte and experiences the same matrix-induced signal alterations, the ratio of the analyte signal to the internal standard signal remains constant, leading to reliable quantification. eurl-pesticides.eu This ensures that the data generated is accurate and defensible, which is crucial for regulatory decisions and risk assessments. purdue.edu

Contribution to Understanding Metabolite Profiles in Biotic and Abiotic Systems

Understanding how a pesticide like Fensulfothion is transformed in the environment (abiotic systems) and in living organisms (biotic systems) is essential for a complete risk assessment. researchgate.net The parent compound can be metabolized into various products, including oxon, sulfoxide, and sulfone forms. mdpi.comnih.gov These metabolites can have different toxicities and persistence compared to the parent pesticide. nih.gov

Fensulfothion Oxon is a major metabolite of Fensulfothion. pharmaffiliates.comhpc-standards.com Accurately quantifying this specific metabolite is key to building a comprehensive metabolite profile. The use of this compound as an internal standard enables precise measurement of Fensulfothion Oxon in various biological and environmental samples. researchgate.net This allows researchers to:

Determine the rate and pathway of Fensulfothion degradation in soil and water.

Study the uptake and metabolism of Fensulfothion in plants and animals. nih.gov

Assess the potential for accumulation of toxic metabolites in the food chain.

Table 2: Fensulfothion and its Primary Metabolites

| Compound | Role | Significance in Analysis |

| Fensulfothion | Parent Organophosphorus Insecticide | The primary target for residue monitoring, but its metabolites must also be considered. |

| Fensulfothion Oxon | Metabolite (P=O analog) | Often exhibits higher toxicity than the parent compound due to stronger inhibition of acetylcholinesterase. nih.govmdpi.com |

| Fensulfothion Sulfoxide | Metabolite | Product of oxidation of the thioether group; contributes to the total toxic residue. mdpi.com |

| Fensulfothion Sulfone | Metabolite | Further oxidation product; contributes to the total toxic residue. mdpi.com |

Regulatory and Research Implications for Deuterated Analogs in Environmental Chemistry

The use of deuterated analogs like this compound has significant implications for both regulatory frameworks and environmental research. Regulatory guidelines, such as those from the European Union, often emphasize the need for highly reliable and validated analytical methods for official control of pesticide residues. eurl-pesticides.eu The use of stable isotope-labeled internal standards is considered a "gold standard" approach that helps laboratories meet stringent data quality objectives. researchgate.net

For regulatory bodies, data generated using these standards provides a higher degree of confidence for:

Enforcing MRLs: Ensuring that food on the market is safe for consumption. fera.co.uk

Environmental Risk Assessment: Evaluating the impact of pesticides on non-target organisms and ecosystems. hpc-standards.com

Setting Standards: Establishing scientifically sound regulatory limits based on accurate exposure data.

In the research field, deuterated standards are indispensable tools. They enable scientists to conduct more precise and accurate studies on the environmental fate, transport, and metabolism of pesticides. researchgate.netwaterqualitydata.us This leads to a better understanding of the long-term impacts of chemical contaminants and supports the development of more sustainable agricultural practices and effective environmental remediation strategies. The availability and use of compounds like this compound are, therefore, critical for advancing the science of environmental chemistry and enhancing the protection of human and environmental health. researchgate.net

Conclusion and Future Research Directions

Challenges and Opportunities in Analytical Method Development for Deuterated Analogs

The development of robust analytical methods using deuterated analogs like Fensulfothion (B1672535) Oxon-d10 presents both challenges and significant opportunities for improving the accuracy and reliability of chemical analysis.

Challenges:

Isotopic Purity: The synthesis of deuterated standards must achieve high isotopic enrichment to prevent interference from unlabeled or partially labeled molecules.

Deuterium (B1214612) Exchange: While generally stable, the deuterium atoms can sometimes exchange with hydrogen atoms from the sample matrix or solvents, particularly under acidic or basic conditions, compromising quantification. researchgate.net

Chromatographic Separation: Ideally, the deuterated standard should co-elute perfectly with the native analyte. However, a phenomenon known as the "isotope effect" can sometimes cause slight differences in retention times, which must be accounted for in the analytical method.

Instrument Response Variation: It has been observed that some analytes and their deuterated analogs can exhibit different ionization efficiencies or fragmentation patterns in a mass spectrometer's ion source, which can lead to quantification discrepancies if not properly calibrated. researchgate.net

Opportunities:

Enhanced Accuracy and Precision: Overcoming these challenges allows for the development of the most reliable methods for quantifying trace levels of contaminants.

Matrix Effect Compensation: Deuterated standards are the most effective way to compensate for signal suppression or enhancement caused by co-extractives in complex samples like soil, food, or biological tissues.

Metabolic Pathway Elucidation: Using labeled compounds helps researchers trace the transformation of a parent compound through various metabolic pathways. musechem.comsimsonpharma.com

Regulatory Acceptance: Methods validated with stable isotope-labeled internal standards are often preferred by regulatory bodies for their robustness and reliability. eurl-pesticides.eu

Challenges and Opportunities in Analytical Method Development

| Aspect | Description |

|---|---|

| Challenge: Isotopic Purity | Synthesizing standards with high isotopic enrichment is crucial to avoid analytical interference. |

| Challenge: Deuterium Exchange | Potential for D-H exchange under certain conditions can affect accuracy. researchgate.net |

| Challenge: Chromatographic Separation | Slight differences in retention times between the analyte and standard due to the isotope effect need to be managed. |

| Challenge: Instrument Response Variation | Analytes and their deuterated analogs may have different ionization efficiencies in mass spectrometry. researchgate.net |

| Opportunity: Enhanced Accuracy | Provides the most reliable quantification for trace-level analysis. |

| Opportunity: Matrix Effect Compensation | Effectively corrects for signal suppression or enhancement from the sample matrix. |

| Opportunity: Metabolic Pathway Studies | Enables precise tracking of molecular transformations in biological and environmental systems. musechem.comsimsonpharma.com |

| Opportunity: Regulatory Compliance | Methods using these standards are highly regarded for their robustness in regulatory submissions. eurl-pesticides.eu |

Advancing Mechanistic Understanding of Environmental and Biochemical Fates

Fensulfothion, like other organophosphates, undergoes transformation in the environment and in biological systems. epa.gov The primary reactions include oxidation and hydrolysis. researchgate.net Oxidation of the phosphorothioate (B77711) group results in the formation of Fensulfothion Oxon, a more potent cholinesterase inhibitor. Further metabolism can occur on the sulfoxide (B87167) group of the molecule. epa.govinchem.org

Fensulfothion Oxon-d10 is an indispensable tool for advancing the mechanistic understanding of these fates. By "spiking" a sample (e.g., a soil microcosm or a liver cell culture) with the parent Fensulfothion and using this compound as an analytical standard, researchers can precisely quantify the rate of formation of the oxon metabolite.

This allows for detailed investigation into:

Degradation Kinetics: Determining the half-life of Fensulfothion and the formation/degradation rates of its metabolites under various environmental conditions (e.g., different soil types, pH levels, or microbial activity). epa.govresearchgate.net

Metabolic Profiling: Identifying and quantifying the full spectrum of metabolites produced in an organism. This helps differentiate between detoxification pathways and bioactivation pathways (which increase toxicity).

Enzyme Involvement: In biochemical studies, deuterated standards can help pinpoint which specific enzymes (e.g., cytochrome P450s) are responsible for the metabolic conversion of the parent compound by allowing for accurate measurement of reaction products in in-vitro assays. nih.gov

The stability of the C-D bond compared to the C-H bond, known as the deuterium kinetic isotope effect, can also be exploited in mechanistic studies to determine if the cleavage of a specific C-H bond is a rate-limiting step in a metabolic reaction. nih.gov

Interdisciplinary Research Needs and Technological Innovations

The effective use and development of compounds like this compound highlight the need for interdisciplinary research and continued technological innovation.

Interdisciplinary Needs:

Synthetic and Analytical Chemistry: Collaboration is needed to design and synthesize high-purity, stable deuterated standards and to develop the sensitive and specific analytical methods required for their use. nih.gov

Environmental Science and Toxicology: Environmental chemists and toxicologists must apply these analytical tools to answer critical questions about the persistence, bioaccumulation, and toxicity of pesticides and their degradation products in ecosystems and organisms. researchgate.netepa.gov

Computational Chemistry and Modeling: Computational models can help predict the metabolic fate of pesticides and guide the synthesis of relevant deuterated standards for experimental verification.

Technological Innovations:

Advanced Synthesis Techniques: Innovations such as flow chemistry are enabling more efficient, scalable, and practical methods for the synthesis of deuterated compounds, which can make these crucial standards more accessible to the research community. colab.wsnih.gov

High-Resolution Mass Spectrometry (HRMS): The increasing resolution and sensitivity of mass spectrometers allow for more confident identification and quantification of analytes, even in highly complex matrices, and can help resolve potential interferences.

Improved Chromatographic Methods: The development of new chromatographic columns and techniques, like Ultra-High Performance Liquid Chromatography (UHPLC), allows for better separation and faster analysis times for pesticides and their metabolites. mdpi.comnih.gov

Future progress in understanding the impact of pesticides relies heavily on the synergy between these disciplines and the continued advancement of the analytical technologies that underpin their research.

Q & A

Q. How to address discrepancies between in silico predictions and experimental data for this compound’s environmental half-life?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.